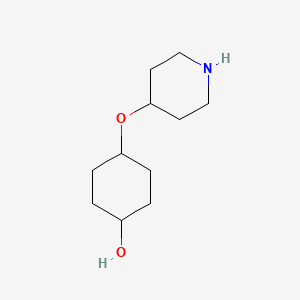
4-(Piperidin-4-yloxy)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-(4-Piperidinyloxy)cyclohexanol:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trans-4-(4-Piperidinyloxy)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and piperidine.
Formation of Intermediate: Cyclohexanone is reacted with piperidine to form an intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position on the cyclohexane ring.
Isomer Separation: The trans isomer is separated from the cis isomer using techniques such as fractional crystallization or chromatography.
Industrial Production Methods: Industrial production of trans-4-(4-Piperidinyloxy)cyclohexanol may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Catalysts and specific reaction conditions are employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Trans-4-(4-Piperidinyloxy)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions where the piperidinyloxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexanols with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trans-4-(4-Piperidinyloxy)cyclohexanol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, trans-4-(4-Piperidinyloxy)cyclohexanol is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of trans-4-(4-Piperidinyloxy)cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields.
Vergleich Mit ähnlichen Verbindungen
Trans-4-Phenyl-4-(1-piperidinyl)cyclohexanol: This compound shares a similar structure but with a phenyl group instead of a piperidinyloxy group.
Trans-4-Aminocyclohexanol: Another similar compound with an amino group instead of a piperidinyloxy group.
Uniqueness: Trans-4-(4-Piperidinyloxy)cyclohexanol is unique due to the presence of the piperidinyloxy group, which imparts specific chemical and biological properties. This makes it distinct from other cyclohexanol derivatives and valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
4-piperidin-4-yloxycyclohexan-1-ol |
InChI |
InChI=1S/C11H21NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h9-13H,1-8H2 |
InChI-Schlüssel |
AQORUENURYTHLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1O)OC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B12830710.png)
![N-(6-(1H-pyrazol-4-yl)pyridin-3-yl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12830713.png)
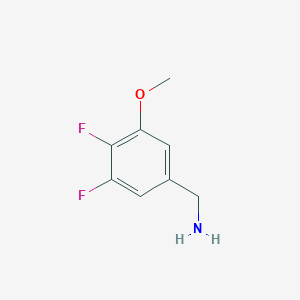
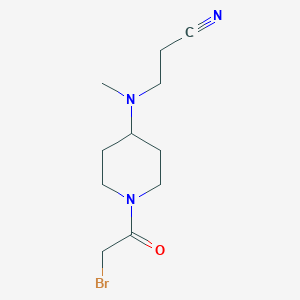
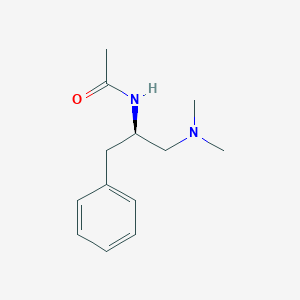
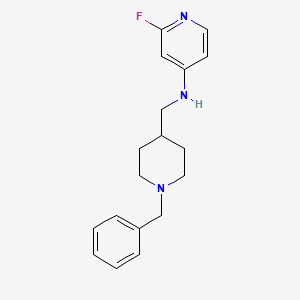
![(4R,4aS,6aR,7S,8S,9S,11S,11aS,11bR)-7-Hydroxy-8-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11-epoxy-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12830768.png)
![2-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12830781.png)

![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)

![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
